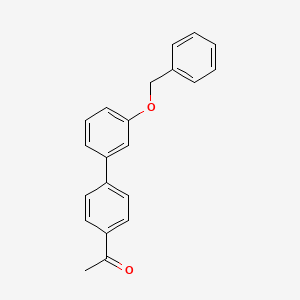

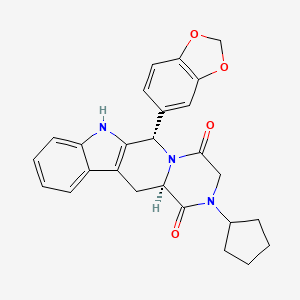

4-乙酰基-3'-(苄氧基)联苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

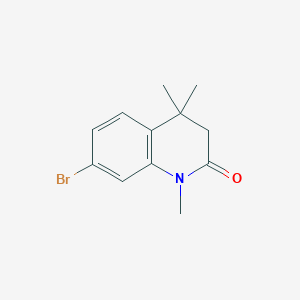

The compound "4-Acetyl-3'-(benzyloxy)biphenyl" is a biphenyl derivative that is of interest due to its potential applications in polymer chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar biphenyl derivatives and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of biphenyl derivatives is often achieved through Friedel–Crafts acylation, a process that involves the reaction of biphenyls with acyl chlorides in the presence of a Lewis acid catalyst such as AlCl3. In the first paper, a biphenyl derivative with two benzoylphenoxy groups at the 2,2′-positions is used as an acyl-acceptant monomer for polymerization with arenedicarbonyl chlorides, resulting in high molecular weight aromatic polyketones . This suggests that similar methods could potentially be applied to synthesize "4-Acetyl-3'-(benzyloxy)biphenyl" and related compounds.

Molecular Structure Analysis

The molecular structure of biphenyl derivatives can be complex, with the potential for various substituents to influence the overall geometry and properties of the molecule. The second paper discusses the use of X-ray diffraction, IR spectroscopy, and DFT calculations to analyze the structure of a benzamide derivative . These techniques could be applied to "4-Acetyl-3'-(benzyloxy)biphenyl" to determine its precise molecular geometry, crystal system, and electronic properties.

Chemical Reactions Analysis

Biphenyl derivatives can participate in a range of chemical reactions, depending on their functional groups. The papers provided do not detail specific reactions for "4-Acetyl-3'-(benzyloxy)biphenyl," but they do describe the reactivity of similar compounds. For instance, the first paper mentions the reactivity of the biphenyl derivative in polymerization reactions , while the third paper discusses the antioxidant activity of a triazolone molecule, which could be relevant if "4-Acetyl-3'-(benzyloxy)biphenyl" possesses similar functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. The first paper highlights the solubility of aromatic polyketones in organic solvents and their heat resistibility, which are attributed to the sp2 hybridization of the carbon atoms in the polymer . The second paper provides insights into the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a benzamide derivative . The third paper discusses the spectroscopic properties and solvent effects on the energetic behavior of a triazolone molecule . These findings can be used to infer the properties of "4-Acetyl-3'-(benzyloxy)biphenyl," such as its solubility, thermal stability, and electronic characteristics.

科学研究应用

合成与表征

有几项研究专注于对联苯衍生物的合成和表征,包括类似于4-乙酰基-3'-(苄氧基)联苯的化合物。例如,已经探索了新型基于联苯的化合物的合成,用于液晶和发光材料的应用。这些化合物表现出独特的向列相和介电性能,使它们适用于电子和光学应用(N. Yilmaz Canli et al., 2021; J. Lam et al., 2002)。

环境降解

关于特定细菌菌株降解联苯化合物的研究突显了这些化合物在环境应用方面的潜力。例如,Mycobacterium sp. PYR-1已被证明可以降解联苯,产生苯甲酸等代谢产物,表明了联苯污染物的生物修复途径(J. Moody et al., 2002)。

材料科学应用

联苯衍生物因其在材料科学中的应用前景而受到广泛研究。基于联苯的弯曲核液晶的合成和研究显示出在开发具有特定向列相性能的材料方面具有重要潜力,这对液晶显示器和电子设备领域非常有用(N. Yilmaz Canli et al., 2021)。

有机合成

在有机合成领域,联苯衍生物被用作各种复杂分子的中间体。研究详细介绍了用于合成特定联苯化合物的合成途径,突出了它们在合成药物和其他有机化合物方面的重要性(Tang Yan-feng, 2012)。

属性

IUPAC Name |

1-[4-(3-phenylmethoxyphenyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c1-16(22)18-10-12-19(13-11-18)20-8-5-9-21(14-20)23-15-17-6-3-2-4-7-17/h2-14H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFBNVVTFNNRAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001227122 |

Source

|

| Record name | 1-[3′-(Phenylmethoxy)[1,1′-biphenyl]-4-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

756484-20-5 |

Source

|

| Record name | 1-[3′-(Phenylmethoxy)[1,1′-biphenyl]-4-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756484-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3′-(Phenylmethoxy)[1,1′-biphenyl]-4-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(tert-Butoxycarbonyl)amino]nicotinic acid](/img/structure/B1286672.png)

![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)